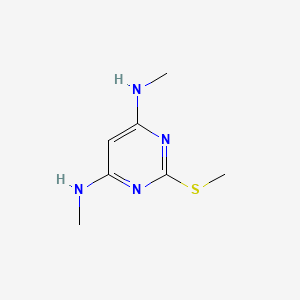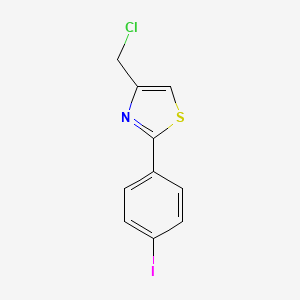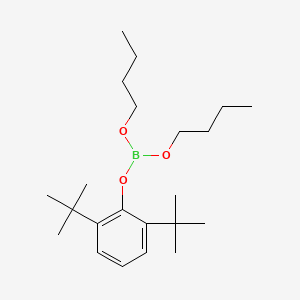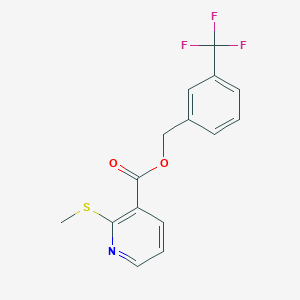
N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and methylthio groups, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common method involves the methylation of 2-mercaptopyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar solvents like ethanol or water at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Mecanismo De Acción
The mechanism of action of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyrimidine-4,6-diamine: Lacks the dimethyl and methylthio substitutions, resulting in different chemical properties and reactivity.
N4,N6-Dimethylpyrimidine-4,6-diamine: Similar structure but without the methylthio group, leading to variations in biological activity and chemical behavior.
2-Methylthio-4,6-diaminopyrimidine: Contains the methylthio group but lacks the dimethyl substitutions, affecting its overall properties.
Uniqueness
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is unique due to the presence of both dimethyl and methylthio groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
84890-64-2 |
|---|---|
Fórmula molecular |
C7H12N4S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4-N,6-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H12N4S/c1-8-5-4-6(9-2)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |
Clave InChI |
OCCPOLWUIONMFI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC(=N1)SC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)

![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
![N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13355684.png)



![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)

![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)
![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)
